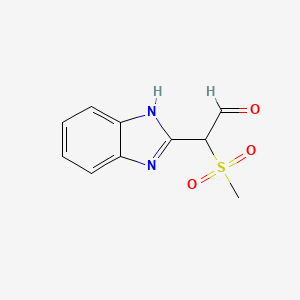

1H-benzimidazol-2-yl(methylsulfonyl)acetaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

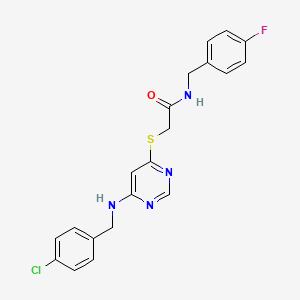

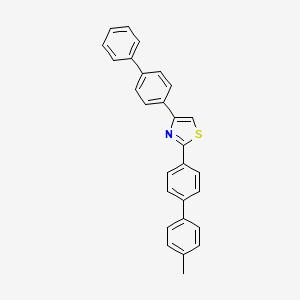

The compound "1H-benzimidazol-2-yl(methylsulfonyl)acetaldehyde" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its interesting chemical properties and potential applications in various fields, including medicinal chemistry and as catalysts in chemical reactions.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. In one study, 1-hydroxymethylbenzimidazole was synthesized by reacting benzimidazole with formaldehyde, followed by arylsulfonylation in the presence of triethylamine. This reaction, however, led to an unexpected result where the product was 1-arylsulfonylbenzimidazoles instead of the expected 1-arylsulfonyloxymethyl-benzimidazoles . Another study reports the synthesis of a new ionic liquid, 1,3-disulfonic acid benzimidazolium chloride, which is characterized by FT-IR, 1H NMR, 13C NMR, and mass spectra. This ionic liquid is used as a catalyst for the synthesis of tetrahydropyridine via a one-pot multi-component condensation reaction . Additionally, a one-pot multicomponent reaction involving aldehydes, 2-amino benzimidazole, and ethyl 2-mercaptoacetate has been described, using Ni(NO3)2.6H2O as a homogeneous catalyst to synthesize novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The structural analysis is often performed using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR, which provide detailed information about the functional groups and the overall molecular framework .

Chemical Reactions Analysis

Benzimidazole and its derivatives participate in various chemical reactions. The synthesis of 1-hydroxymethylbenzimidazole involves a reaction with formaldehyde, and its subsequent arylsulfonylation leads to the formation of 1-arylsulfonylbenzimidazoles . The ionic liquid derived from benzimidazole has been shown to catalyze the synthesis of tetrahydropyridine, demonstrating the compound's utility in facilitating organic transformations . Moreover, benzimidazole derivatives can be synthesized through one-pot multicomponent reactions, as evidenced by the formation of ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates using a nickel nitrate catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of different substituents on the benzimidazole core can significantly alter properties such as solubility, melting point, and reactivity. The ionic liquid derived from benzimidazole, for example, has been found to be an efficient and recyclable catalyst, indicating its stability and potential for reuse in chemical reactions . The studies mentioned do not provide extensive data on the physical properties of "1H-benzimidazol-2-yl(methylsulfonyl)acetaldehyde" specifically, but the methodologies used for synthesis and characterization can be applied to infer its properties based on the known behavior of similar compounds .

Applications De Recherche Scientifique

Methylenation Reaction Applications

1H-benzimidazol-2-yl(methylsulfonyl)acetaldehyde, as a type of Julia-type methylenation reagent, has been used for the methylenation reaction of aldehydes and ketones. This process results in the formation of terminal alkenes under mild and practical conditions, with high yields and ease of byproduct removal (Ando et al., 2015).

Catalytic Systems for Benzimidazoles Synthesis

It plays a role in the synthesis of benzimidazoles, where ionic liquid catalytic systems efficiently catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes. This process uses atmospheric air as a green oxidant and results in high yields and short reaction times (Khazaei et al., 2011).

Synthesis of Benzimidazoles with Glucosidase Inhibitors

The compound has been utilized in synthesizing novel benzimidazole derivatives, which showed significant in vitro antioxidant activities and α-glucosidase inhibitory potential. These derivatives are synthesized through a 'onepot' nitro reductive cyclization reaction (Özil et al., 2018).

Anticancer Applications

Research has also been conducted on the design and synthesis of bis-benzimidazole derivatives as potential anticancer agents. These compounds have shown notable anticancer activity against various cancer cell lines and have been predicted to possess drug-like properties (Rashid, 2020).

Synthesis of Benzimidazole-Based Heterocycles

There are studies focusing on the synthesis of benzimidazole-based heterocycles using this compound, which have been utilized in constructing novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. These derivatives have applications in various biological and medicinal fields (Darweesh et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-yl)-2-methylsulfonylacetaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-16(14,15)9(6-13)10-11-7-4-2-3-5-8(7)12-10/h2-6,9H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMDPRCFRUTREL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C(C=O)C1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-benzimidazol-2-yl(methylsulfonyl)acetaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-Chloro-5-(Trifluoromethyl)phenyl]amino}-5-Methoxybenzoic Acid](/img/structure/B3009053.png)

![3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B3009054.png)

![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3009059.png)

![N,N-dimethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B3009066.png)

![2-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B3009069.png)

![2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3009071.png)

![5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3009072.png)